5-bromo-4-cyclopropyl-1H-1,2,3-triazole
CAS No.: 1346948-93-3
Cat. No.: VC0035611
Molecular Formula: C5H6BrN3
Molecular Weight: 188.028
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346948-93-3 |
---|---|
Molecular Formula | C5H6BrN3 |
Molecular Weight | 188.028 |
IUPAC Name | 4-bromo-5-cyclopropyl-2H-triazole |
Standard InChI | InChI=1S/C5H6BrN3/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,7,8,9) |
Standard InChI Key | NNXCZGVLWBNSOY-UHFFFAOYSA-N |
SMILES | C1CC1C2=NNN=C2Br |
Introduction
5-Bromo-4-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered triazole ring containing three nitrogen atoms. It features a bromine atom at the 5-position and a cyclopropyl group at the 4-position, which significantly influences its chemical properties and biological activities .
Synthesis
The synthesis of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole generally involves the cyclization of appropriate precursors. Industrial production methods may optimize these routes for larger scale synthesis.
Biological Activity
This compound exhibits promising antimicrobial and anticancer properties, making it a candidate for drug development. The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, modulating their activity.
Interaction Studies
Interaction studies involving 5-bromo-4-cyclopropyl-1H-1,2,3-triazole focus on its binding affinity to biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to elucidate binding interactions. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Applications
5-Bromo-4-cyclopropyl-1H-1,2,3-triazole finds utility in various fields, including medicinal chemistry and materials science. Its unique substitution pattern imparts distinct electronic and steric properties compared to other triazoles, making it particularly valuable in drug design.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-bromo-4-cyclopropyl-1H-1,2,3-triazole, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Bromo-3-cyclopropyl-1H-1,2,4-triazole | Different substitution pattern on triazole | Varies in reactivity due to position of substituents |
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | Isomeric form with different bromine position | May exhibit different biological activity |
4-Cyclopropyl-1H-1,2,3-triazole | Lacks bromine substitution | Focused on different chemical properties |
These comparisons highlight how variations in substituents affect the reactivity and biological activity of these compounds.
Safety Information
The compound is classified with hazard codes indicating potential irritation (Xi). Detailed safety data sheets (MSDS) are not readily available, but handling should follow standard protocols for potentially hazardous chemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume